



Application Note: (1S,2S)-ML-SI3 Solubility and Stock Solution Preparation

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Compound of Interest		
Compound Name:	(1S,2S)-ML-SI3	
Cat. No.:	B3164323	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,2S)-ML-SI3 is the trans-isomer of ML-SI3 and a modulator of Transient Receptor Potential Mucolipin (TRPML) channels. It functions as an activator of TRPML2 and TRPML3, and a potent inhibitor of TRPML1.[1][2] Accurate preparation of (1S,2S)-ML-SI3 stock solutions is critical for reliable experimental outcomes in cell-based assays and in vivo studies. This document provides detailed protocols for dissolving (1S,2S)-ML-SI3 and preparing stable stock solutions for research applications.

Physicochemical Properties

Molecular Formula: C23H31N3O3S[2]

Molecular Weight: 429.58 g/mol [2]

Appearance: White to off-white solid powder.[3]

Solubility Data

(1S,2S)-ML-SI3 exhibits varying solubility depending on the solvent and formulation. The following tables summarize its solubility for in vitro and in vivo applications.

Table 1: In Vitro Solubility



Solvent	Concentration	Remarks
DMSO	≥100 mg/mL (≥232.79 mM)	Ultrasonic treatment may be required to achieve complete dissolution.[2][4]
DMSO	~50 mg/mL (~116.39 mM)	-
DMSO	2 mg/mL	Results in a clear solution.
Ethanol	2 mg/mL	-
Water	Insoluble	-

Table 2: In Vivo Formulation Solubility

Formulation Components	Achievable Concentration	Remarks
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.82 mM)	Solvents should be added sequentially. The resulting solution is clear.[1][2]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (5.82 mM)	The resulting solution is clear. [1][2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.82 mM)	The resulting solution is clear. [1][2][3]

Protocols

Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.

Materials:

• (1S,2S)-ML-SI3 powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- Weighing: Accurately weigh the desired amount of (1S,2S)-ML-SI3 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 42.96 mg.
- Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[2][4] Visually inspect for any remaining particulate matter.
- Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Protect from light.[2]

Preparation of an In Vivo Formulation

This protocol describes the preparation of a **(1S,2S)-ML-SI3** formulation suitable for administration in animal models. The following example uses a combination of DMSO, PEG300, Tween-80, and saline.

Materials:

- High-concentration (1S,2S)-ML-SI3 DMSO stock solution (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80



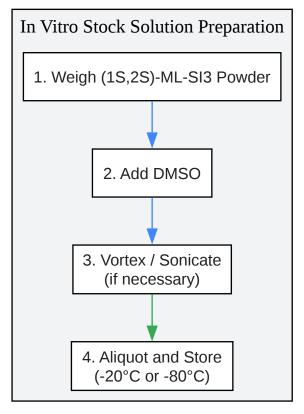
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

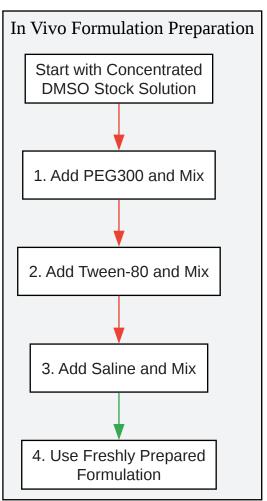
Procedure:

- Initial Dilution: In a sterile tube, add 100 μL of a 25 mg/mL (1S,2S)-ML-SI3 DMSO stock solution.
- Addition of PEG300: Add 400 μ L of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is homogeneous.
- Addition of Tween-80: Add 50 μL of Tween-80 to the mixture and vortex until a clear, uniform solution is achieved.
- Final Dilution with Saline: Add 450 μL of sterile saline to bring the total volume to 1 mL.
 Vortex the final solution to ensure it is well-mixed. This results in a final concentration of 2.5 mg/mL.[1]
- Use: It is recommended to use freshly prepared in vivo formulations for optimal results.[3] If
 precipitation occurs during preparation, gentle heating and/or sonication can be used to aid
 dissolution.[1][6]

Visualized Workflow







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Caption: Workflow for preparing in vitro and in vivo solutions of (1S,2S)-ML-SI3.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.org [immunomart.org]



- 3. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
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